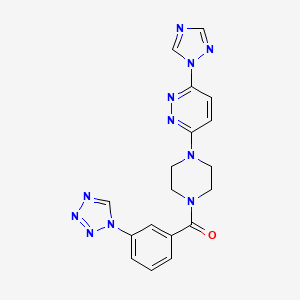

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone” is a methanone derivative featuring a pyridazine core linked to a piperazine moiety and a tetrazole-substituted phenyl group. Its structure integrates two heterocyclic rings: a 1,2,4-triazole attached to the pyridazine ring and a 1H-tetrazole on the phenyl group . The pyridazine and piperazine components further enhance its ability to interact with biological targets, such as enzymes or receptors, due to their planar aromatic systems and flexible nitrogen-rich backbones .

Properties

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N11O/c30-18(14-2-1-3-15(10-14)28-13-20-24-25-28)27-8-6-26(7-9-27)16-4-5-17(23-22-16)29-12-19-11-21-29/h1-5,10-13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHZWTXQLWEWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with the heme moiety of cyp-450. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme group, and phenyl moieties have a key interaction in the active site of the enzyme.

Mode of Action

The compound likely interacts with its targets through the formation of hydrogen bonds. The carbonyl group incorporated in the structure has the ability to form hydrogen bonds. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously, thereby offering various types of binding to the target enzyme.

Biochemical Pathways

It is known that compounds with similar structures have exhibited potent inhibitory activities against cancer cell lines. They inhibit the proliferation of cancer cells by inducing apoptosis.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings, case studies, and data tables.

The molecular formula of the compound is , with a molecular weight of approximately 423.43 g/mol. The structure includes multiple heterocycles, specifically triazole and tetrazole rings, which are known for their significant biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and tetrazole moieties often exhibit antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridazine and piperazine groups may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of triazole and tetrazole can inhibit cancer cell proliferation. For example, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

- Triazole and Tetrazole Moieties : These groups are often associated with enhanced biological activity due to their ability to form hydrogen bonds with biological targets.

- Piperazine Ring : Known for improving solubility and bioavailability, modifications on this ring can lead to increased potency.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Cytotoxicity against breast cancer cells | |

| Anticonvulsant | Potential efficacy in seizure models |

Case Studies

- Antimicrobial Efficacy : A study tested a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in our compound led to significant reductions in bacterial growth .

- Cytotoxicity Assessment : In a recent publication, related compounds were assessed for their ability to induce apoptosis in cancer cell lines. The results showed that specific substitutions on the triazole ring enhanced cytotoxicity compared to standard chemotherapeutics .

- Seizure Protection : Research into similar piperazine-containing compounds revealed promising anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study evaluated derivatives of triazole-pyridazine against various bacterial strains, revealing promising activity comparable to standard antibiotics.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole-Pyridazine Derivative | E. coli | 15 μg/mL |

| Triazole-Pyridazine Derivative | S. aureus | 10 μg/mL |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro, which may translate into therapeutic applications for inflammatory diseases.

Anticancer Activity

Studies have indicated that similar compounds can induce apoptosis in cancer cells. For example, a derivative with a similar structure was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Case Study 1: Antimicrobial Evaluation

A systematic evaluation of a series of triazole-pyridazine compounds showed that certain modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups was correlated with increased activity against Bacillus subtilis and Candida albicans.

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, a related compound demonstrated a dose-dependent reduction in nitric oxide production, suggesting that the triazole moiety plays a crucial role in modulating inflammatory pathways.

Comparison with Similar Compounds

This section evaluates structural, synthetic, and functional distinctions between the target compound and structurally analogous methanone derivatives reported in the literature.

Structural and Functional Group Variations

The target compound’s dual heterocyclic system (triazole and tetrazole) distinguishes it from similar molecules. Key comparisons include:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyridazine-triazole-tetrazole system contrasts with imidazo-pyridine cores in compounds. This structural difference may influence electronic properties and target binding.

- In contrast, the nitro and methoxy groups in 8p may enhance lipophilicity but reduce metabolic stability.

Pharmacokinetic Considerations

- Solubility: The tetrazole group enhances water solubility relative to hydrophobic analogs like 10b (nonyl-substituted), which may improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.